5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c1-13-4-2-3-5-17(13)24-18-16(10-22-24)19(25)23(12-21-18)11-14-6-8-15(20)9-7-14/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTBFWUJFQOPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with specific substituents that enhance its biological profile. The molecular formula is with a molecular weight of approximately 366.4 g/mol. The presence of the fluorophenyl and methylphenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action:
- Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, compounds have demonstrated IC50 values in the nanomolar range against CDK2 and Aurora-A kinases, suggesting potent inhibitory effects that could be leveraged for cancer therapy .
- Induction of Apoptosis : Studies have shown that certain derivatives induce apoptosis in cancer cell lines by activating intrinsic pathways. This was evidenced by significant cell apoptosis rates in treated A549 lung cancer cells .
Biological Activity Summary
| Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| CDK2 Inhibition | 0.025 | Various | |
| Aurora-A Inhibition | 0.067 | HCT116 | |
| Antitumor Activity | 49.85 | A549 | |
| Induction of Apoptosis | N/A | A549 |
Case Studies
- Antitumor Efficacy : A study by Xia et al. (2022) evaluated the antitumor activity of various pyrazole derivatives, including the compound . The results indicated significant growth inhibition in cancer cell lines, particularly with an IC50 value of 49.85 µM against A549 cells, highlighting its potential as an anticancer agent .
- Inhibition of Kinase Activity : Research conducted by Sun et al. (2021) focused on the inhibition of CDK2 by pyrazolo[3,4-d]pyrimidine derivatives. The compound exhibited a promising IC50 value of 25 nM against CDK2, indicating strong potential for therapeutic applications in regulating cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure:
- Fluorine Substitution : The presence of the fluorine atom on the phenyl ring enhances the compound's lipophilicity and may improve binding affinity to target proteins.
- Methyl Group Positioning : The positioning of the methyl group on the phenyl ring also plays a critical role in modulating biological activity; variations can lead to different potency profiles against specific kinases or cancer cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent variations, molecular properties, and available activity data.
Halogen-Substituted Analogs
- Impact of Halogen Substitution: The bromine analog () exhibits a ~60.9 g/mol increase in molecular weight compared to the fluorine-substituted target. Halogen substitution (F vs.
Aryl/Alkyl-Substituted Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
